1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one
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Overview
Description
1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
The synthesis of 1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one involves its interaction with specific molecular targets. For instance, it can bind to poly (ADP-ribose) polymerase 1 (PARP-1), leading to the cleavage of this enzyme and activation of the apoptotic cascade. This results in the induction of cell death in cancer cells . The compound may also interact with other proteins and receptors, modulating various biological pathways.
Comparison with Similar Compounds
1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in their substitution patterns and biological activities.
Fluorinated Pyrazoles: These compounds contain fluorine atoms and pyrazole rings, exhibiting diverse biological activities such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-2-17(25-10-5-9-21-25)19(26)24-11-8-16-14(12-24)18(23-22-16)13-6-3-4-7-15(13)20/h3-7,9-10,17H,2,8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCCVBQGLJGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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